Cas no 141680-53-7 (2-Fluoroethyl acrylate)
2-Fluoroethyl acrylate Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoroethyl acrylate
- 2-fluoroethyl prop-2-enoate
- MFCD00042287
- DTXSID00371984
- 2-Propenoic acid, 2-fluoroethyl ester
- 141680-53-7
- AKOS006227794
- SCHEMBL925465
- DUCAVBJYSSNCJG-UHFFFAOYSA-N
-
- MDL: MFCD00042287
- Inchi: 1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
- InChI Key: DUCAVBJYSSNCJG-UHFFFAOYSA-N
- SMILES: FCCOC(C=C)=O
Computed Properties
- Exact Mass: 118.04300762g/mol
- Monoisotopic Mass: 118.04300762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 90.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 26.3Ų
2-Fluoroethyl acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1222473-25g |
2-Fluoroethyl prop-2-enoate |
141680-53-7 | 95% +(stabilized with TBC) | 25g |
$1373.0 | 2024-04-23 | |
| abcr | AB103903-5 g |
2-Fluoroethyl acrylate, 97%; . |
141680-53-7 | 97% | 5g |
€207.90 | 2023-01-31 | |
| abcr | AB103903-5g |
2-Fluoroethyl acrylate, 97%; . |
141680-53-7 | 97% | 5g |
€207.90 | 2023-09-19 |
2-Fluoroethyl acrylate Suppliers
2-Fluoroethyl acrylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Fluoroethyl acrylate
2-Fluoroethyl Acrylate (CAS No. 141680-53-7): A Versatile Monomer in Advanced Materials and Biomedical Applications
The compound CAS No. 141680-53-7, commonly identified as 2-fluoroethyl acrylate, represents a fluorinated monomer with unique chemical properties that have garnered significant attention in recent years. This acrylic derivative combines the reactivity of acrylate groups with the electronic and steric effects of a fluorine atom at the β-position of its ethyl chain. Its structure—comprising a vinyl group (vinyloxy) linked to a 2-fluoroethyl moiety—enables versatile polymerization behaviors, making it a critical component in advanced material science and biomedical engineering applications.
Recent studies highlight its role in synthesizing fluorinated polymers with tailored physicochemical properties. For instance, research published in the Journal of Polymer Science (2023) demonstrated that incorporating 2-fluoroethyl acrylate into copolymer networks enhances thermal stability and hydrophobicity without compromising mechanical flexibility. This property is particularly valuable for developing coatings and adhesives resistant to environmental degradation, where traditional acrylics often fail under harsh conditions.
In the biomedical field, this monomer has emerged as a promising candidate for drug delivery systems. A groundbreaking 2024 study in Biomaterials Science revealed that poly(2-fluoroethyl acrylate) nanoparticles exhibit pH-responsive release kinetics, enabling targeted drug release in acidic tumor microenvironments. The fluorine substitution modulates hydrophobic interactions, allowing precise control over payload encapsulation efficiency—a breakthrough for improving chemotherapy efficacy while minimizing systemic toxicity.
CAS No. 141680-53-7-based polymers also show potential in tissue engineering scaffolds due to their biocompatibility and tunable degradation profiles. Collaborative research between MIT and ETH Zurich (published in Nature Communications, 2023) utilized this monomer to create porous hydrogels with tunable mechanical stiffness, mimicking native extracellular matrices for cartilage regeneration applications.
The synthesis of this compound typically involves nucleophilic substitution reactions between fluorinated ethyl halides and acrylic acid derivatives under controlled conditions. Innovations in catalytic systems reported in Catalysis Today (2024) have improved reaction yields by employing heterogeneous catalysts that reduce energy consumption by up to 40%, aligning with green chemistry principles.
In photopolymerization studies, the conjugated double bond of 2-fluoroethyl acrylate enables rapid UV-curing processes critical for optoelectronic applications. A 2023 paper in Advanced Optical Materials demonstrated its use as a monomer component in anti-reflection coatings for OLED displays, where fluorine-induced surface energy reduction minimizes dust accumulation while maintaining optical clarity.
Safety evaluations conducted by the European Chemicals Agency (ECHA) confirm its low acute toxicity profile when handled under standard laboratory protocols, though exposure mitigation measures are recommended during polymerization steps involving volatile precursors.
Ongoing research explores its role as a crosslinking agent for stimuli-responsive hydrogels capable of reversible swelling under temperature or light stimuli—a concept validated through smart wound dressing prototypes showcased at the 2024 American Chemical Society meeting.
This compound's multifunctionality stems from synergistic effects of fluorine's electron-withdrawing nature and the reactivity of its acryloyl group. Its ability to form both covalent networks via radical polymerization and hydrogen-bonding interactions with biomolecules positions it uniquely at the intersection of material innovation and biological applications.
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